Sulfo DBCO-PEG4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfo DBCO-PEG4-Amine is a water-soluble carboxyl-reactive building block with an extended PEG spacer arm . It is used to derivatize carboxyl groups or activated esters (e.g., The NHS ester) through a stable amide bond . The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO derivatized molecules and provides a long and flexible connection .

Synthesis Analysis

The synthesis of Sulfo DBCO-PEG4-Amine involves the use of activators such as EDC or HATU . These activators enable the reagent to derivatize carboxyl groups or activated esters through a stable amide bond .Molecular Structure Analysis

The molecular formula of Sulfo DBCO-PEG4-Amine is C32H42N4O10S . It has a molecular weight of 674.8 g/mol .Chemical Reactions Analysis

The maleimide group in Sulfo DBCO-PEG4-Amine reacts predominantly with free sulfhydryls at pH 6.5-7.5, forming stable thioether bonds . At pH values > 7.5, reactivity toward primary amines and hydrolysis of the maleimide groups can occur .Wissenschaftliche Forschungsanwendungen

Bioconjugation in Therapeutic Development

Sulfo DBCO-PEG4-amine: is extensively used in bioconjugation to attach drugs to targeting molecules like antibodies. This application is crucial in developing antibody-drug conjugates (ADCs) for targeted cancer therapies. The extended PEG spacer arm enhances solubility and reduces immunogenicity, making it a valuable tool in therapeutic development .

Surface Modification of Nanoparticles

Researchers utilize Sulfo DBCO-PEG4-amine for the surface modification of nanoparticles to improve their biocompatibility and circulation time in the bloodstream. This modification is essential for drug delivery systems, ensuring that therapeutic agents reach their intended targets effectively.

Diagnostic Assays

In diagnostic assays, Sulfo DBCO-PEG4-amine is used to conjugate biomarkers to detection platforms. Its water solubility and reactivity make it ideal for creating sensitive and specific assays for disease markers, which is vital for early diagnosis and treatment monitoring .

Hydrogel Formation for Tissue Engineering

The compound is instrumental in forming hydrogels with tunable properties for tissue engineering applications. For instance, it has been used to create thermo-responsive hyaluronan-based hydrogels for osteoarthritis management, demonstrating its versatility in biomedical engineering .

Synthesis of Probes for Imaging

Sulfo DBCO-PEG4-amine: is also used in synthesizing probes for imaging applications. These probes can be designed to target specific tissues or cellular components, providing valuable insights into biological processes and disease pathologies .

Creation of Biosensors

Finally, the compound is employed in the creation of biosensors. By attaching recognition elements to electronic or optical sensors, researchers can develop devices that detect biological substances with high specificity and sensitivity, which is crucial for both clinical and environmental monitoring .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sulfo DBCO-PEG4-amine involves the reaction of Sulfo DBCO with PEG4-amine.", "Starting Materials": ["Sulfo DBCO", "PEG4-amine", "DMF", "DIC", "HOBt", "DIPEA"], "Reaction": [ "1. Dissolve Sulfo DBCO (1 eq) and PEG4-amine (1.2 eq) in DMF.", "2. Add DIC (1.2 eq) and HOBt (1.2 eq) to the reaction mixture and stir for 30 minutes.", "3. Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 2 hours at room temperature.", "4. Purify the crude product by column chromatography using a suitable solvent system.", "5. Characterize the final product by NMR, IR, and MS spectroscopy." ] } | |

CAS-Nummer |

2055198-05-3 |

Produktname |

Sulfo DBCO-PEG4-amine |

Molekularformel |

C32H42N4O10S |

Molekulargewicht |

674.77 |

IUPAC-Name |

Sulfo DBCO-PEG4-amine |

InChI |

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |

InChI-Schlüssel |

STVKRTXHJIWDHK-UHFFFAOYSA-N |

SMILES |

O=C(CCNC(C(S(=O)(O)=O)CNC(CCOCCOCCOCCOCCN)=O)=O)N1CC2=C(C=CC=C2)C#CC3=C1C=CC=C3 |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in H2O |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sulfo DBCO-PEG4-amine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

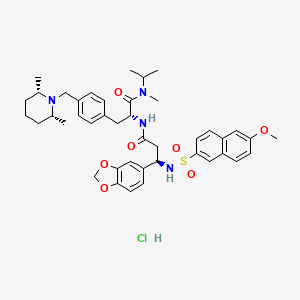

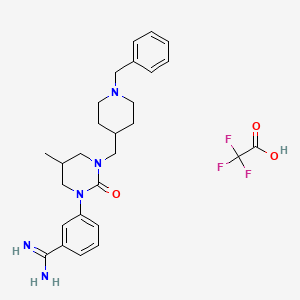

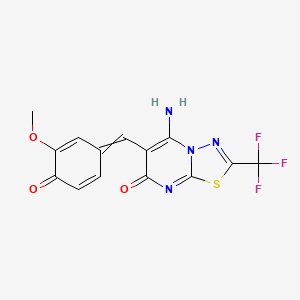

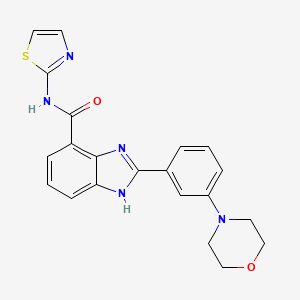

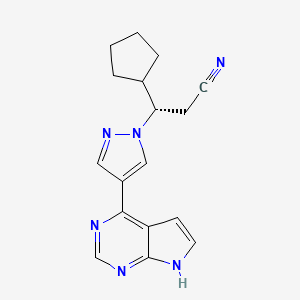

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide](/img/structure/B610999.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)